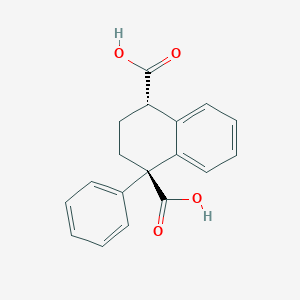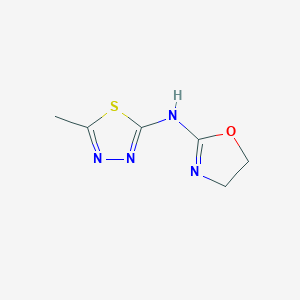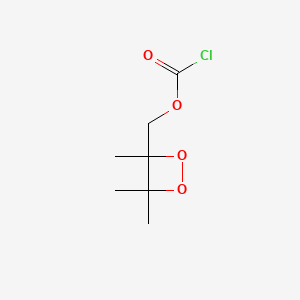
(-)-1-(4-(2-Oxo-1-pyrrolidinyl)-2-butynyl)-1-azoniabicyclo(3.1.0)hexane chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(-)-1-(4-(2-Oxo-1-pyrrolidinyl)-2-butynyl)-1-azoniabicyclo(3.1.0)hexane chloride: is a synthetic compound known for its unique structure and potential applications in various scientific fields. This compound features a bicyclic hexane ring fused with a pyrrolidinyl group and a butynyl chain, making it a subject of interest in medicinal chemistry and pharmacology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (-)-1-(4-(2-Oxo-1-pyrrolidinyl)-2-butynyl)-1-azoniabicyclo(3.1.0)hexane chloride typically involves multiple steps:
Formation of the Pyrrolidinyl Group: The initial step often involves the synthesis of the 2-oxo-1-pyrrolidinyl group through a cyclization reaction of a suitable precursor.
Attachment of the Butynyl Chain: The butynyl chain is then introduced via an alkylation reaction, where the pyrrolidinyl group is reacted with a butynyl halide under basic conditions.
Formation of the Bicyclic Hexane Ring: The bicyclic hexane ring is synthesized through a series of cyclization reactions, often involving the use of strong acids or bases to facilitate ring closure.
Final Assembly and Chloride Addition: The final step involves the quaternization of the nitrogen atom in the bicyclic ring with a suitable alkyl halide, followed by the addition of chloride to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidinyl group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the butynyl chain, converting it into a saturated or partially saturated chain.
Substitution: The compound is susceptible to nucleophilic substitution reactions, especially at the nitrogen atom in the bicyclic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) and thiols (R-SH) can be used under mild conditions.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Saturated or partially saturated derivatives of the butynyl chain.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, the compound is studied for its potential interactions with biological macromolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a valuable tool in biochemical studies.
Medicine
Medically, the compound is investigated for its potential therapeutic properties. Its unique structure allows it to interact with specific biological targets, making it a candidate for drug development, particularly in the treatment of neurological disorders.
Industry
In the industrial sector, the compound is used in the development of new materials with unique properties. Its stability and reactivity make it suitable for applications in polymer science and materials engineering.
Mecanismo De Acción
The mechanism of action of (-)-1-(4-(2-Oxo-1-pyrrolidinyl)-2-butynyl)-1-azoniabicyclo(3.1.0)hexane chloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions, leading to changes in the conformation and function of the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
1-(4-(2-Oxo-1-pyrrolidinyl)-2-butynyl)-1-azoniabicyclo(3.1.0)hexane chloride: A similar compound without the (-) enantiomeric specification.
1-(4-(2-Oxo-1-pyrrolidinyl)-2-butynyl)-1-azoniabicyclo(3.1.0)hexane bromide: A bromide analog with similar structural features.
Uniqueness
The uniqueness of (-)-1-(4-(2-Oxo-1-pyrrolidinyl)-2-butynyl)-1-azoniabicyclo(3.1.0)hexane chloride lies in its specific enantiomeric form, which can result in different biological activities compared to its racemic or other enantiomeric counterparts. This specificity can lead to more targeted and effective interactions with biological targets, making it a valuable compound in research and development.
Propiedades
Número CAS |
121051-65-8 |
|---|---|
Fórmula molecular |
C13H19ClN2O |
Peso molecular |
254.75 g/mol |
Nombre IUPAC |
1-[4-(1-azoniabicyclo[3.1.0]hexan-1-yl)but-2-ynyl]pyrrolidin-2-one;chloride |
InChI |
InChI=1S/C13H19N2O.ClH/c16-13-6-3-8-14(13)7-1-2-9-15-10-4-5-12(15)11-15;/h12H,3-11H2;1H/q+1;/p-1 |
Clave InChI |
LPNOVAYEFPNKRE-UHFFFAOYSA-M |
SMILES canónico |
C1CC2C[N+]2(C1)CC#CCN3CCCC3=O.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


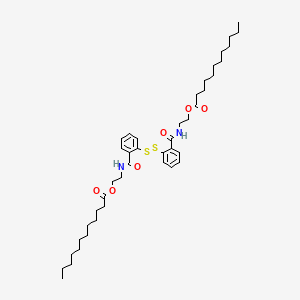

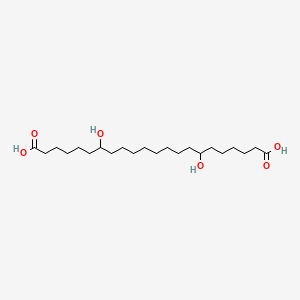
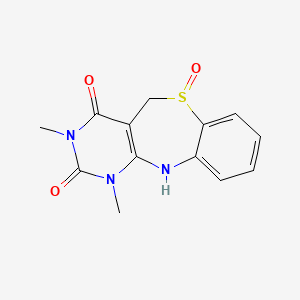
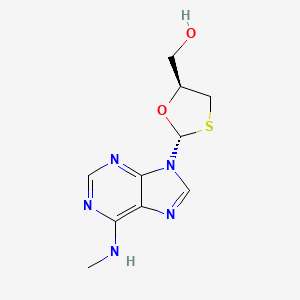
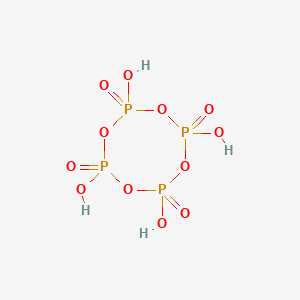
![4,6-Dihydrobenzo[pqr]tetraphene-4,5,5a,6(5h)-tetrol](/img/structure/B12804117.png)
